4-Methoxyphenyl 3-bromo-4-methylbenzoate
Description
4-Methoxyphenyl 3-bromo-4-methylbenzoate is an aromatic ester composed of a 3-bromo-4-methylbenzoate backbone esterified with a 4-methoxyphenyl group. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methyl and methoxy) substituents, leading to unique electronic and steric properties. For instance, 4-methoxyphenyl groups are known to enhance fluorescence in conjugated systems , while bromo and methyl substituents influence steric bulk and electronic delocalization .
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C15H13BrO3/c1-10-3-4-11(9-14(10)16)15(17)19-13-7-5-12(18-2)6-8-13/h3-9H,1-2H3 |
InChI Key |
CMYMGQQXXJLAJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Properties
Key Observations :
- Substituent Position : The 3-bromo-4-methyl substitution in the target compound contrasts with 4-bromo-3-(methoxymethyl) in Methyl 4-bromo-3-(methoxymethyl)benzoate . This positional difference alters electronic delocalization and steric hindrance, impacting reactivity and applications.
Electronic and Spectral Properties
- Fluorescence : The 4-methoxyphenyl group in the target compound enhances π→π* transitions, as seen in quinazoline derivatives (e.g., compound 5d in ). Its emission intensity (λem = 480–495 nm) surpasses analogues with weaker electron-donating groups (e.g., 4-fluorophenyl).
- UV-Vis Absorption: Compared to bis-(4-methoxyphenyl)aminophenyl chromophores , the target compound’s λmax is influenced by the bromo substituent, which may induce a blue shift relative to non-halogenated analogues.
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